molecular formula C13H15N3O2 B1487019 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1374509-78-0

2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B1487019
CAS No.: 1374509-78-0
M. Wt: 245.28 g/mol
InChI Key: OFYOORMYFDKGQR-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal and organic chemistry research, particularly for the development of novel heterocyclic frameworks with potential biological activity. Its structure incorporates a methoxyphenyl-substituted pyrimidinone core, a privileged scaffold in drug discovery. Pyrimidine derivatives are extensively investigated for their antimicrobial properties, with related compounds demonstrating a broad spectrum of activity against tested microorganisms . The specific substitution pattern of this compound, featuring a 2-methoxyaniline group, is designed to modulate electronic properties and molecular planarity, which can be critical for interacting with biological targets. Research on analogous structures indicates that such molecules can serve as key precursors for synthesizing more complex fused heterocyclic systems, which are valuable for screening new pharmacological activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-9(2)14-13(16-12(8)17)15-10-6-4-5-7-11(10)18-3/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYOORMYFDKGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H15N3O2
  • Molecular Weight: 245.28 g/mol
  • CAS Number: 1374509-78-0
  • Structural Characteristics: The compound features a pyrimidinone core substituted with a methoxyphenyl group and amino functionality, which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrimidine derivatives have shown selective cytotoxicity against HeLa and K562 cells with IC50 values ranging from 8.5 µM to 15.1 µM, indicating potential as anticancer agents .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling and cancer progression. Some derivatives exhibited IC50 values as low as 6.09 µM against PTP1B .
  • Induction of Apoptosis: Studies suggest that related thiazolidinone derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
  • Antiviral Activity: N-Heterocycles, including pyrimidine derivatives, have demonstrated promising antiviral activity by inhibiting viral replication mechanisms .

Study on Anticancer Activity

A study involving a series of pyrimidine derivatives demonstrated that modifications at the C-2 and N-3 positions significantly enhanced their anticancer activity. The most active compounds were noted to induce apoptosis in cancer cell lines while sparing normal fibroblasts, highlighting their selectivity .

Metabolic Disorder Modulation

Another investigation into similar compounds revealed their ability to modulate metabolic pathways associated with insulin resistance. These compounds improved glucose uptake in vitro and showed beneficial effects in animal models of type 2 diabetes by reducing hyperglycemia and improving lipid profiles .

Data Tables

PropertyValue
Molecular Weight245.28 g/mol
CAS Number1374509-78-0
Anticancer IC50 (HeLa)8.9 µM - 15.1 µM
PTP1B Inhibition IC506.09 µM
Biological ActivityMechanism
CytotoxicityInduces apoptosis
Insulin SensitizationEnhances glucose uptake
Antiviral ActivityInhibits viral replication

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that modifications in the pyrimidine structure can enhance the compound's ability to inhibit tumor growth by interfering with cellular processes such as DNA synthesis and repair mechanisms .

Antimicrobial Activity

Research has demonstrated that 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains highlights its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibition of DHFR can lead to reduced proliferation of cells, making it a target for cancer therapy .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antitumor activity in vitro. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant antitumor potential .

Case Study 2: Antimicrobial Properties

A comparative study published in Antibiotics assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound displayed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, supporting its use as a scaffold for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Purity (%) Key References
2-[(2-Methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (Target Compound) C₁₃H₁₅N₃O₂ 245.28 2-methoxyphenylamino; 5,6-dimethyl 95–98
2-[(4-Methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one C₁₃H₁₅N₃O₂ 245.28 4-methoxyphenylamino (para-substitution) 95
6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one C₁₁H₁₂N₄O 216.24 2-methylphenylamino; 6-amino (no 5,6-dimethyl) N/A
5-Benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one C₁₉H₁₉N₃O 305.38 4-methylphenylamino; 5-benzyl; 6-methyl N/A
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one C₁₈H₂₀N₆O₂ 352.39 Quinazolin-2-ylamino; 6-ethoxy; 4-methyl; 5,6-dimethyl N/A

Key Observations :

  • Substituent Position : The target compound’s 2-methoxyphenyl group differs from the 4-methoxyphenyl analog (), which may alter electronic effects and binding interactions due to para vs. ortho substitution .
  • Steric Effects: The 5,6-dimethyl groups in the target compound introduce steric bulk absent in analogs like 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one () .

Preparation Methods

General Synthetic Strategy

The synthesis of pyrimidin-4(3H)-ones typically involves cyclization reactions between β-dicarbonyl compounds, urea or thiourea derivatives, and aromatic amines or aldehydes. For the specific compound 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, the key steps include:

  • Formation of the 5,6-dimethylpyrimidin-4-one core.
  • Introduction of the 2-methoxyphenylamino substituent via nucleophilic substitution or condensation.

Preparation of the Pyrimidin-4-one Core

The 5,6-dimethylpyrimidin-4-one scaffold can be synthesized through condensation of malononitrile or cyanoacetate derivatives with urea and appropriate aldehydes or ketones under reflux conditions or microwave irradiation to improve yield and reduce reaction time.

Typical Reaction Conditions:

Step Reagents Conditions Yield (%) Notes
Cyclization Malononitrile, urea, aldehyde Reflux in ethanol or oil bath at 80-90°C for 2-4 h or microwave irradiation 70-90 Microwave method yields better results
Alternative cyclization Cyanoacetate, urea Reflux in methanol with sodium methylate catalyst at 65-80°C for 3-4 h 75-85 Environmentally friendly method avoiding phosphorus oxychloride

Microwave irradiation has been shown to significantly enhance the yield and reduce reaction time compared to conventional reflux methods.

Introduction of the 2-Methoxyphenylamino Group

The amino substituent at the 2-position of the pyrimidine ring is introduced by reaction with 2-methoxyaniline or its derivatives. This is typically achieved by nucleophilic aromatic substitution or Mannich-type reactions.

Key Methods:

  • Nucleophilic substitution: Reaction of 2-chloropyrimidine derivatives with 2-methoxyaniline under reflux in ethanol or methanol for several hours yields the desired amino-substituted pyrimidinone.
  • Mannich reaction: Aminomethylation using formaldehyde and 2-methoxyaniline on a suitable pyrimidine precursor under mild conditions (room temperature to reflux) can introduce the amino group.

Alkylation and Functional Group Modifications

In some protocols, the sulfur or oxygen atoms on the pyrimidinone ring are alkylated to improve solubility or biological activity. For example, alkylation with chloroacetamides in the presence of potassium carbonate in DMF has been used for related pyrimidinone derivatives.

Representative Synthetic Route Summary

Step No. Reaction Type Reagents & Catalysts Conditions Product/Intermediate
1 Cyclization Methyl cyanoacetate, urea, sodium methylate Reflux 65-80°C, 3-4 h 4-Amino-2,6-dimethoxypyrimidine intermediate
2 Methylation Solid alkali, phase transfer catalyst, methylating agent 60-80°C, 8-10 h 4-Amino-2,6-dimethoxypyrimidine
3 Amination 2-Methoxyaniline Reflux in ethanol/methanol, 4-7 h This compound

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction time and improves yield for pyrimidine derivatives compared to conventional heating.
  • Eco-friendly protocols avoiding hazardous reagents like phosphorus oxychloride have been developed, using sodium methylate and methanol or ethanol as solvents.
  • Alkylation reactions on pyrimidinones proceed selectively on nucleophilic sulfur atoms, leading to monosubstituted products with good yields (55-82%).
  • Mannich-type reactions provide a convenient approach for amino group introduction under mild conditions with high selectivity.

Data Table: Comparative Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Conventional reflux Malononitrile, urea, aldehyde 80-90°C, 2-4 h 70-80 Simple setup Longer reaction time
Microwave irradiation Same as above Microwave, minutes 85-90 Fast, higher yield Requires microwave reactor
Sodium methylate cyclization Cyanoacetate, urea, sodium methylate Reflux 65-80°C, 3-4 h 75-85 Green, avoids toxic reagents Moderate reaction time
Amination via nucleophilic substitution 2-chloropyrimidine, 2-methoxyaniline Reflux ethanol, 4-7 h 70-85 High selectivity Requires halopyrimidine precursor
Alkylation with chloroacetamides Pyrimidinone, chloroacetamide, K2CO3 DMF, 70-80°C, 5-12 h 55-82 Good yields, selective S-alkylation Longer reaction time

Q & A

Q. What are the optimized synthetic routes for 2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted malonates with amidines or guanidines under basic conditions. For example, describes chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) with triethylamine as an acid scavenger, followed by hydrolysis to yield hydroxylated derivatives . To optimize yields, control reaction temperature (e.g., 85–95°C for chlorination) and use stoichiometric scavengers to neutralize HCl byproducts. Solvent-free conditions (as in ) reduce side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are essential?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure, as demonstrated for related pyrimidinones in and . SC-XRD parameters include data-to-parameter ratios >15 and R-factors <0.06 for reliability . Complementary techniques:

  • NMR : Assign peaks using ¹H/¹³C and 2D experiments (e.g., HSQC, HMBC) to verify substituent positions.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Q. What in vitro pharmacological screening approaches are suitable for initial biological activity assessment?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s pyrimidinone core, which often interacts with ATP-binding pockets. highlights antimicrobial and anti-inflammatory screens as starting points. Use:

  • Microdilution assays for antimicrobial activity (MIC values).
  • ELISA for cytokine inhibition (e.g., TNF-α, IL-6).
  • MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and triplicate replicates .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound, and what parameters are critical?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate physicochemical properties (e.g., logP, solubility) and biodegradation potential. emphasizes evaluating distribution in abiotic/biotic compartments. Key steps:

  • Molecular dynamics simulations : Assess partitioning in water/soil systems.
  • EPI Suite : Predict persistence (half-life) and bioaccumulation factors.
  • Metabolite identification : Use LC-HRMS to detect transformation products in simulated environmental matrices .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigate by:

  • Standardizing protocols : Use CLSI guidelines for antimicrobial assays or NIH/WHO recommendations for cytotoxicity.
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with Hill slope analysis to compare potency.
  • Meta-analysis : Pool data from multiple studies (e.g., and ) using fixed/random-effects models to identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

Methodological Answer: Systematic modification of the 2-methoxyphenyl and 5,6-dimethyl groups is key. and suggest:

  • Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring to enhance target binding.
  • Heterocyclic replacements : Swap pyrimidinone with thieno-pyrimidine () to improve metabolic stability.
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align derivatives with active conformations .

Q. What experimental designs are robust for evaluating chronic toxicity in ecological models?

Methodological Answer: Adopt split-plot designs (as in ) with longitudinal monitoring. For example:

  • Test organisms : Daphnia magna (aquatic) and Eisenia fetida (terrestrial).
  • Exposure regimes : Chronic dosing (28–90 days) with sublethal concentrations (10–50% LC₅₀).
  • Endpoints : Reproductive success, oxidative stress markers (SOD, CAT activity), and histopathology. Use ANOVA with post-hoc Tukey tests for significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Reactant of Route 2
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2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

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